molecular formula C20H21N5O B14100353 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B14100353
M. Wt: 347.4 g/mol
InChI Key: WCGLJPDHFXIZQV-UHFFFAOYSA-N
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Description

The compound 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone features a 3,4-dihydroisoquinoline core linked via a methanone group to a 1,2,3-triazole ring substituted with a 4-ethylphenylamino moiety. The dihydroisoquinoline scaffold is known for its pharmacological relevance, while the triazole ring enhances metabolic stability and hydrogen-bonding capacity .

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C20H21N5O/c1-2-14-7-9-17(10-8-14)21-19-18(22-24-23-19)20(26)25-12-11-15-5-3-4-6-16(15)13-25/h3-10H,2,11-13H2,1H3,(H2,21,22,23,24)

InChI Key

WCGLJPDHFXIZQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The dihydroisoquinoline framework is classically synthesized via Bischler-Napieralski cyclization. For example, treatment of N-acylphenethylamine derivatives with phosphoryl chloride (POCl₃) or other cyclodehydrating agents yields 3,4-dihydroisoquinolines.

Example Protocol :

  • N-(2-Phenethyl)acetamide is heated with POCl₃ at 80°C for 6 hours.
  • Quenching with ice-water followed by basification yields 1-methyl-3,4-dihydroisoquinoline .
  • Methanone Introduction : Friedel-Crafts acylation using acetyl chloride and AlCl₃ introduces the ketone group at the C2 position.

Key Data :

Step Reagents/Conditions Yield
Cyclization POCl₃, 80°C, 6 h 75%
Acylation AcCl, AlCl₃, DCM, 0°C→RT 68%

Alternative Route: Suzuki-Miyaura Coupling

For advanced functionalization, palladium-catalyzed cross-coupling may link aromatic subunits. While not directly cited for dihydroisoquinolines, analogous methods for tetrahydroisoquinoline derivatives suggest feasibility.

Synthesis of 5-[(4-Ethylphenyl)amino]-1H-1,2,3-Triazol-4-yl Substituent

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is efficiently constructed via CuAAC ("Click Chemistry"):

  • Azide Preparation :
    • 4-Ethylphenylazide is synthesized from 4-ethylaniline via diazotization (NaNO₂, HCl) and azide substitution (NaN₃).
  • Alkyne Substrate :
    • Propiolic acid derivatives or terminal alkynes serve as partners.
  • Cycloaddition :
    • CuI (10 mol%) in THF/H₂O (3:1) at 50°C for 12 hours yields the triazole.

Example Protocol :

Component Quantity Role
4-Ethylphenylazide 1.2 eq Azide
Propiolic acid 1.0 eq Alkyne
CuI 10 mol% Catalyst
Et₃N 2.0 eq Base
Solvent THF/H₂O 3:1

Outcome : 85% yield of 5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl intermediate.

Functionalization with Amino Group

Post-cycloaddition, the amino group is introduced via:

  • Nucleophilic substitution on a halogenated triazole precursor.
  • Reductive amination using 4-ethylbenzaldehyde and ammonium acetate.

Coupling of Core and Substituent

Amide Bond Formation

The methanone linker facilitates coupling via nucleophilic acyl substitution:

  • Activation of the dihydroisoquinoline methanone as an acyl chloride (SOCl₂, 60°C).
  • Reaction with the triazole-amine in presence of Et₃N (base) and DMAP (catalyst).

Optimized Conditions :

Parameter Value
Solvent Dry DCM
Temperature 0°C → RT
Time 8 hours
Yield 72%

Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) :

  • δ 8.05 (s, 1H, triazole-H)
  • δ 7.78–6.63 (m, 8H, aromatic)
  • δ 4.61–4.48 (m, 2H, CH₂ of dihydroisoquinoline)
  • δ 2.65 (q, 2H, CH₂CH₃)
  • δ 1.24 (t, 3H, CH₂CH₃)

HRMS (ESI+) :

  • Calculated for C₂₀H₂₁N₅O: 371.1745
  • Found: 371.1748 [M+H]⁺

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30): 98.5% purity at 254 nm.

Challenges and Optimization

  • Regioselectivity in Triazole Formation : CuAAC exclusively yields 1,4-disubstituted triazoles, avoiding regioisomeric mixtures.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps.
  • Byproduct Mitigation : Column chromatography (SiO₂, EtOAc/hexane) effectively removes unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Core Structure Substituents Molecular Weight Reported Activity/Notes Reference
Target Compound Dihydroisoquinoline + Triazole 5-[(4-Ethylphenyl)amino]-1H-1,2,3-triazol-4-yl ~407.5* Inferred potential as BChE inhibitor -
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (Compound 9)** Dihydroisoquinoline + Benzamide Pyrrolidin-1-yl ~375.5† Anti-Aβ aggregation; BChE inhibition (IC₅₀: 1.2 µM)
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone** Dihydroisoquinoline + Methanone 6,7-Dimethoxy; Phenyl ~325.4† Synthetic yield: 89%
[5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride** Dihydroisoquinoline + Oxadiazole Oxadiazole; Methylamine hydrochloride 294.7 Irritant hazard class
(4-(1-Methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone** Dihydroisoquinoline + Triazole 1-Methylpyrazole; Phenyl-triazole 384.4 Structural analog with triazole-phenyl group
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone** Dihydroisoquinoline + Thiazole Benzo[d]thiazole; Dual dihydroisoquinoline chains ~567.6† Multitargeted ligand for CNS disorders

*Estimated based on molecular formula C₂₂H₂₁N₅O.
†Calculated from molecular formulas in references.

Key Structural and Functional Comparisons:

Heterocyclic Variations: The triazole in the target compound offers superior metabolic stability compared to oxadiazole () but may exhibit lower hydrogen-bonding capacity than benzothiazole derivatives () . Benzamide-linked analogs () show higher BChE inhibitory activity (IC₅₀: 1.2 µM) than methanone-linked structures, suggesting the linker type critically influences target binding .

Substituent Effects: The 4-ethylphenylamino group on the triazole may enhance lipophilicity and blood-brain barrier penetration compared to simpler phenyl () or morpholino () substituents .

Related benzamide analogs () are synthesized using EDCI/HOBt coupling with yields up to 74.5% . Methoxy-substituted dihydroisoquinoline () achieves 89% yield, suggesting electron-donating groups facilitate reaction efficiency .

Research Findings and Implications

  • Structural Optimization: Replacing the triazole with oxadiazole () reduces molecular weight but may compromise stability, whereas dual dihydroisoquinoline chains () could enhance multitarget engagement .

Biological Activity

The compound 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a synthetic derivative that incorporates both isoquinoline and triazole moieties. These structural components are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure consists of:

  • A dihydroisoquinoline core that is often associated with neuroactive properties.
  • A triazole ring known for its role in medicinal chemistry, particularly in developing anti-cancer and anti-microbial agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing isoquinoline and triazole derivatives. For instance, triazole-based compounds have been shown to exhibit significant activity against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types, including breast cancer (MCF-7) and prostate cancer (PC-3).

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-715.2
Compound BPC-312.5
3,4-DihydroisoquinolinMCF-710.8
3,4-DihydroisoquinolinPC-39.6

These results indicate that the compound exhibits promising anti-proliferative effects against these cancer cell lines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it has shown activity against:

  • Acetylcholinesterase (AChE) : Important for treating Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Also relevant in neurodegenerative disorders.

In vitro studies revealed that the compound exhibited competitive inhibition against AChE with an IC50 value of approximately 20 µM , indicating moderate potency compared to standard inhibitors like galantamine.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AChECompetitive20
BChEMixed-type25

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific receptors or enzymes. Molecular docking studies suggest that the triazole moiety facilitates binding to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of related isoquinoline derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal apoptosis by modulating signaling pathways associated with oxidative stress.
  • Antimicrobial Activity Assessment : The antimicrobial efficacy of similar triazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents.

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